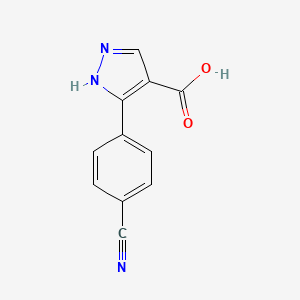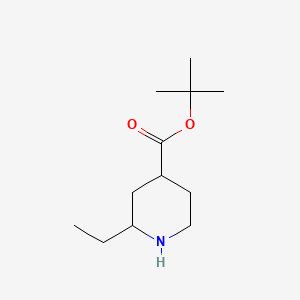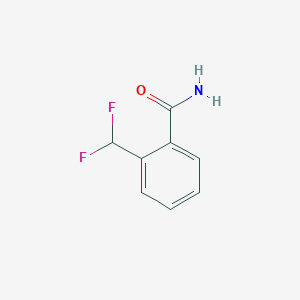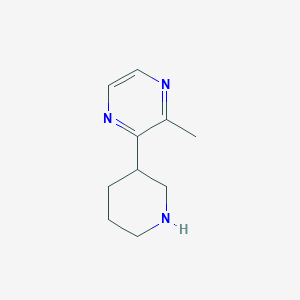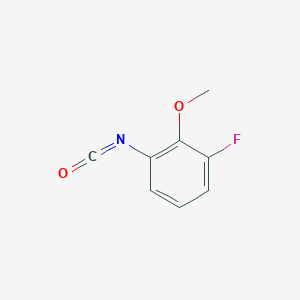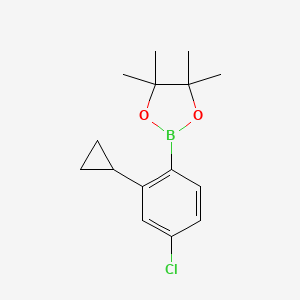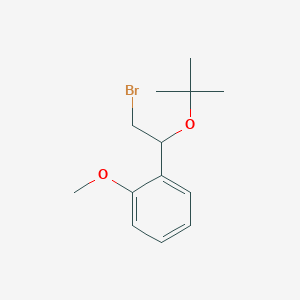
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers. It features a benzene ring substituted with a methoxy group, a bromine atom, and a tert-butoxyethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzene (anisole) and tert-butyl alcohol.
Bromination: The first step involves the bromination of anisole to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Alkylation: The brominated anisole is then subjected to alkylation with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the tert-butoxyethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various oxidation or reduction products.
Common reagents used in these reactions include bases like sodium hydroxide, potassium tert-butoxide, and oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound is employed in chemical biology research to study the interactions between small molecules and biological targets.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes a concerted E2 mechanism, where the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene can be compared with similar compounds such as:
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene: This compound has a fluorine atom instead of a methoxy group, which can significantly alter its reactivity and applications.
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene: This compound has an additional bromine atom on the benzene ring, which can lead to different chemical behavior and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H19BrO2 |
|---|---|
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-7-5-6-8-11(10)15-4/h5-8,12H,9H2,1-4H3 |
InChI-Schlüssel |
HWZHTMVJBBETRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(CBr)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


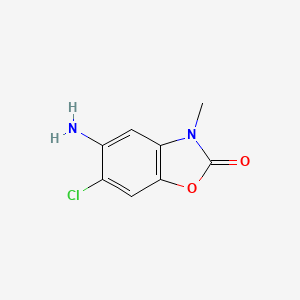
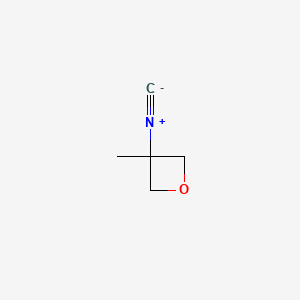
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
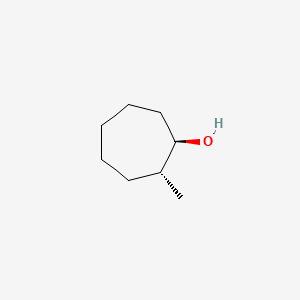
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
